[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride
CAS No.: 1185347-04-9
Cat. No.: VC3360793
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185347-04-9 |
|---|---|
| Molecular Formula | C11H18Cl2N2 |
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | 3-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;;/h3-5,8H,1-2,6-7,9,12H2;2*1H |
| Standard InChI Key | DXPIETNHJHVBIS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC(=CC=C2)N.Cl.Cl |
| Canonical SMILES | C1CCN(C1)CC2=CC(=CC=C2)N.Cl.Cl |
Introduction
[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is classified as an organic amine, featuring a pyrrolidine moiety attached to a phenyl group. This unique structure makes it a valuable tool in both academic and pharmaceutical research settings.
Synthesis Methods
The synthesis of [3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride typically involves the reaction of 3-bromomethylphenylamine with pyrrolidine. This process can be conducted under controlled conditions using solvents such as dimethylformamide or tetrahydrofuran, with catalysts like sodium hydride to facilitate the reaction.
Chemical Reactions and Applications
This compound can participate in various chemical reactions typical for amines, including acylation, alkylation, and electrophilic aromatic substitution. For instance, it can undergo acylation to form amides or react with electrophiles due to the nucleophilic nature of the amine group.
Research Findings and Applications
Research indicates that [3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. Its unique structural features make it a valuable tool in both academic and pharmaceutical research settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume